molecular formula C13H20N2O B2574559 1-(5-Methoxy-2-pyridinyl)cyclohexanemethanamine CAS No. 204067-12-9

1-(5-Methoxy-2-pyridinyl)cyclohexanemethanamine

Cat. No.: B2574559
CAS No.: 204067-12-9
M. Wt: 220.316
InChI Key: LUDJVLROGRFBSF-UHFFFAOYSA-N
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Description

1-(5-Methoxy-2-pyridinyl)cyclohexanemethanamine is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.316 g/mol This compound is known for its unique structure, which includes a methoxy-substituted pyridine ring attached to a cyclohexane ring via a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methoxy-2-pyridinyl)cyclohexanemethanamine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials, such as 2-chloropyridine and methanol, under controlled conditions.

    Cyclohexane Ring Formation: The cyclohexane ring is introduced through a cyclization reaction, often involving the use of cyclohexanone and suitable reagents.

    Methanamine Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, reaction conditions, and purification methods to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methoxy-2-pyridinyl)cyclohexanemethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or cyclohexane rings are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-(5-Methoxy-2-pyridinyl)cyclohexanemethanamine has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-2-pyridinyl)cyclohexanemethanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation, cell signaling, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Methoxy-2-pyridinyl)cyclohexanemethanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    1-(5-Methoxy-2-pyridinyl)cyclohexanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a methanamine group.

    1-(5-Methoxy-2-pyridinyl)cyclohexanone: Similar structure but with a ketone group instead of a methanamine group.

Uniqueness

1-(5-Methoxy-2-pyridinyl)cyclohexanemethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanamine group allows for unique interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

[1-(5-methoxypyridin-2-yl)cyclohexyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-16-11-5-6-12(15-9-11)13(10-14)7-3-2-4-8-13/h5-6,9H,2-4,7-8,10,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDJVLROGRFBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)C2(CCCCC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204067-12-9
Record name [1-(5-methoxypyridin-2-yl)cyclohexyl]methanamine
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